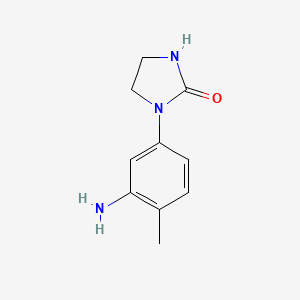
1-(3-アミノ-4-メチルフェニル)イミダゾリジン-2-オン
説明
1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Amino-4-methylphenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-4-methylphenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
触媒合成
イミダゾリジン-2-オンとその類似体は、医薬品、天然物、キラル補助剤、有機合成の中間体の至る所に存在する構造モチーフです . イミダゾリジン-2-オンの触媒合成は、継続的な研究努力の対象となっています .
カルボニル基の直接組み込み
イミダゾリジン-2-オン誘導体の一般的なアプローチの1つは、1,2-ジアミンへのカルボニル基の直接組み込みです . このプロセスは、さまざまな医薬品や天然物の合成において重要です .
オレフィンのジアミノ化
もう1つのアプローチは、オレフィンのジアミノ化です . この方法は、複雑な構造の合成に特に役立ちます .
分子内ヒドロアミノ化
直鎖状尿素誘導体の分子内ヒドロアミノ化は、イミダゾリジン-2-オン誘導体の別の一般的なアプローチです . このプロセスは、さまざまな複雑な構造の合成に使用されます .
アジリジン環の拡大
アジリジン環の拡大は、イミダゾリジン-2-オン誘導体の合成に使用される別の方法です . このプロセスは、医薬品やその他の生物活性化合物の合成において特に重要です .
鉄触媒によるオキシアミノ化
官能化されたイミダゾリジン-2-オン誘導体は、鉄触媒によるアルケンオキシアミノ化反応を使用して調製できます . この原子効率の高いプロセスは、外部酸化剤の添加を必要とせず、モノ置換、二置換、および三置換二重結合に対して効率的であることが示されています .
新規イミダゾリジン-2,4-ジオン誘導体の合成
2-チオヒダントインは、脂質低下剤、抗がん剤、抗ウイルス剤(例:ヘルペスウイルス、HSV、HIVおよび結核)、抗菌剤、抗潰瘍剤、および抗炎症剤としての用途により、広く評価されています . 新規イミダゾリジン-2,4-ジオン誘導体の合成は、これらの特性を持つ新規薬剤の発見につながる可能性があります .
医薬品としての応用
イミダゾリジン-2-オンとその類似体は、多くの生物活性薬物および天然物に見られます . たとえば、タミフル(インフルエンザA / B治療)およびバラノール(強力なプロテインキナーゼAおよびB阻害剤)などの医薬品の合成における中間体として使用されます .
作用機序
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .
The synthesis of imidazolidin-2-ones often involves the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
As for the environmental factors, the storage temperature for this compound is room temperature, indicating that it is stable under normal environmental conditions .
生化学分析
Biochemical Properties
1-(3-Amino-4-methylphenyl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression.
Cellular Effects
The effects of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one on different types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression, which in turn affects cellular function and metabolism. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(3-Amino-4-methylphenyl)imidazolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s impact on overall metabolism.
Transport and Distribution
The transport and distribution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions influence the compound’s accumulation and distribution in different cellular compartments.
Subcellular Localization
1-(3-Amino-4-methylphenyl)imidazolidin-2-one is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(3-amino-4-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMPHDCKTZWGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)
![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)
![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)
![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)
![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)
![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)

![N-[(3-aminophenyl)methyl]-N-ethyl-2,2,2-trifluoroacetamide](/img/structure/B1518803.png)
![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)


